Supramolecular Architecture: Hirshfeld Surface vs. Nitro Analog
A head-to-head crystallographic study using laboratory powder X-ray diffraction (PXRD) determined the structures of 4-(4-bromophenoxy)benzaldehyde and 4-(4-nitrophenoxy)benzaldehyde [1]. Analysis of the Hirshfeld surfaces showed that the crystal structure of the bromo compound is primarily characterized by H···H, H···C, and H···O contacts [1]. The distinct nature of the Br substituent, compared to the NO2 group, directs a unique set of noncovalent interactions (C–H···O, π···π, anion···π, and lone-pair···π), assembling the molecules into a different supramolecular framework. This structural divergence is critical for applications where crystal packing, stability, and solid-state reactivity are key design parameters.
| Evidence Dimension | Intermolecular contacts from Hirshfeld surface analysis |
|---|---|
| Target Compound Data | Crystal structure dominated by H···H, H···C, and H···O contacts; forms specific C–H···O, π···π, anion···π, and lone-pair···π interactions [1]. |
| Comparator Or Baseline | 4-(4-nitrophenoxy)benzaldehyde |
| Quantified Difference | Distinct Hirshfeld surface and resultant supramolecular framework due to substituent-specific noncovalent interactions (qualitative comparative analysis) [1]. |
| Conditions | Crystal structures determined from laboratory PXRD data; theoretical quantum chemical calculations including Hirshfeld surface analysis and Bader's AIM theory [1]. |
Why This Matters
This evidence demonstrates that the bromine atom imparts a unique solid-state architecture that cannot be replicated by other substituents, making this compound the only appropriate choice for research programs focused on crystal engineering or material properties dependent on these specific noncovalent interactions.
- [1] Das, A., et al. (2022). Structural elucidation of phenoxybenzaldehyde derivatives from laboratory powder X-ray diffraction: A combined experimental and theoretical quantum mechanical study. Journal of Molecular Structure, 1267, 133604. View Source
